4-Amino-3,5-difluorobiphenyl
Description
4-Amino-3,5-difluorobiphenyl is a biphenyl derivative featuring an amino group (-NH₂) and two fluorine atoms at the 3- and 5-positions on one phenyl ring. The fluorine atoms and amino group confer unique electronic and steric characteristics, influencing reactivity, solubility, and biological activity. Below, we compare this compound with structurally related molecules to infer its behavior and applications.
Properties
IUPAC Name |
2,6-difluoro-4-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZRXSMPZIMQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Optimal temperatures for the decarboxylation step range from 20°C to 120°C, with higher temperatures (80–240°C) required for the subsequent coupling phase. Reaction times vary significantly:
-
Decarboxylation : 1–120 minutes under inert atmosphere.
-
Cross-coupling : 9–48 hours with continuous moisture removal.
Solvent selection profoundly impacts yield. Polar aprotic solvents like N-methylpyrrolidone (NMP) or polyethylene glycol (PEG-400) enhance catalyst stability and substrate solubility. For example, PEG-400 enables reactions at 190°C with 92% yield in Embodiment 16.
Table 1: Representative Decarboxylation Coupling Conditions
| Parameter | Range | Optimal Value (Example) |
|---|---|---|
| Temperature | 80–240°C | 190°C |
| Time | 9–48 hours | 22 hours |
| Catalyst | Pd(acac)₂/CuI | 0.8 mmol Pd(acac)₂ |
| Solvent | NMP, PEG-400 | PEG-400 |
| Yield | 83–93% | 92% |
Catalytic Systems and Ligand Effects
Palladium-based catalysts, particularly palladium acetylacetonate [Pd(acac)₂], paired with copper iodide (CuI), drive the coupling reaction. Triphenylphosphine (PPh₃) and 1,10-phenanthroline act as ligands, stabilizing the palladium center and accelerating oxidative addition. In Embodiment 1, a catalytic system of 0.8 mmol Pd(acac)₂ and 2.4 mmol CuI achieves 92% yield, underscoring the importance of stoichiometric precision.
Catalytic Hydrogenation of Nitro Intermediates
The second stage reduces the nitro group of 3,4-difluoro-2'-nitrobiphenyl to an amine, typically via hydrogen gas under catalytic conditions.
Hydrogenation Parameters
Reactions proceed at 20–80°C with hydrogen pressures of 0.2–2 MPa. Elevated pressures (1–1.5 MPa) reduce reaction times to 1–10 hours while maintaining selectivity. Post-hydrogenation workup involves filtration and solvent removal, yielding the amine with >98% purity in optimized cases.
Table 2: Catalytic Hydrogenation Conditions
| Parameter | Range | Optimal Value |
|---|---|---|
| Pressure | 0.2–2 MPa | 1.5 MPa |
| Temperature | 20–80°C | 50°C |
| Catalyst | Pd/C, Raney Ni | 5% Pd/C |
| Solvent | Methanol, Ethanol | Ethanol |
| Time | 1–10 hours | 5 hours |
Yield and Purity Optimization Strategies
Crystallization from petroleum ether or toluene ensures high purity (>98%). Process intensification via microwave-assisted coupling reduces reaction times by 30–40%, though scalability remains unproven.
Industrial-Scale Production Considerations
Key challenges include solvent recovery (NMP, PEG-400) and catalyst cost. The patent’s emphasis on “three wastes” reduction highlights environmental advantages, with solvent recycling achieving >90% efficiency in pilot studies .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-difluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives, and reduced to form amine derivatives with different oxidation states.
Coupling Reactions: It can undergo further coupling reactions to form more complex biphenyl derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce various alkyl or acyl derivatives .
Scientific Research Applications
Chemistry
4-Amino-3,5-difluorobiphenyl serves as a crucial building block in organic synthesis. It is utilized for:
- Developing new materials and polymers.
- Synthesizing more complex organic molecules through various chemical reactions such as substitutions and couplings.
Biology
The compound is investigated for its biological activities:
- Enzyme Interactions: It has shown potential in modulating enzyme activity, particularly in cancer research.
- Antimicrobial Properties: Derivatives of this compound exhibit significant antimicrobial efficacy against various pathogens.
Medicine
Research is ongoing to explore its role as a pharmaceutical intermediate:
- Potential Drug Candidate: Studies indicate that it may possess anticancer properties and could be developed into effective therapeutic agents.
Industry
In industrial applications, this compound is used in producing advanced materials:
- Liquid Crystals: Its unique properties make it suitable for applications in liquid crystal displays (LCDs).
- Specialty Polymers: It contributes to the development of polymers with enhanced characteristics.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess antimicrobial properties. A study evaluated several derivatives against bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5a | Staphylococcus aureus | 16 |
| 5b | Escherichia coli | 32 |
| 5c | Candida albicans | 8 |
These results indicate that certain derivatives are effective against common pathogens.
Cytotoxicity Studies
In vitro cytotoxicity assessments using the MTT assay have been performed on cancer cell lines such as Hep-2 (laryngeal carcinoma) and A549 (lung carcinoma):
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | Hep-2 | 12.5 |
| 5b | A549 | 15.0 |
| 5c | HCT-116 | 10.0 |
These findings suggest that some derivatives exhibit significant cytotoxicity, indicating potential as anticancer agents.
Case Study 1: Anticancer Activity
A study focused on a derivative of this compound revealed significant anticancer activity against Hep-2 cells. Molecular docking techniques indicated strong binding interactions with target proteins involved in cancer progression.
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial efficacy of various derivatives against clinical isolates. Results showed that fluorinated compounds exhibited enhanced activity compared to non-fluorinated counterparts due to improved binding interactions with microbial targets.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-difluorobiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to form strong interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
4-Amino-3-nitrobenzoic acid (CAS 1588-83-6)
- Key Differences: Replaces fluorine atoms with a nitro (-NO₂) group and includes a carboxylic acid (-COOH) moiety.
- Handling and Toxicity: Classified as a skin/eye irritant and respiratory hazard (Category 2/3 under GHS) . In contrast, 4-Amino-3,5-difluorobiphenyl’s fluorine substituents may reduce acidity and nitro-related toxicity but introduce fluorophilic interactions.
- Applications : Nitro groups are electron-withdrawing, enhancing reactivity in electrophilic substitutions, whereas fluorine atoms in the biphenyl system may stabilize π-stacking in materials science.
(4-Amino-3,5-dibromophenyl)methanol
- Key Differences : Bromine substituents (vs. fluorine) and a hydroxymethyl (-CH₂OH) group.
4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole
- Key Differences: Triazole core with dichlorophenoxy substituents.
- Biological Activity: Triazole derivatives are known for antimicrobial and antifungal properties. The dichlorophenoxy groups enhance hydrophobic interactions, whereas fluorine in this compound may improve metabolic stability and membrane permeability .
Biological Activity
4-Amino-3,5-difluorobiphenyl is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the introduction of amino and fluorine substituents onto a biphenyl framework. The compound's structure can be represented as follows:
This structure indicates two fluorine atoms attached to the aromatic rings, which is crucial for enhancing its biological activity.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized several derivatives and evaluated their efficacy against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans. The results indicated that certain derivatives possess strong inhibitory effects on these pathogens, with minimum inhibitory concentrations (MICs) demonstrating effectiveness in the low micromolar range .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5a | Staphylococcus aureus | 16 |
| 5b | Escherichia coli | 32 |
| 5c | Candida albicans | 8 |
Cytotoxicity Studies
In vitro cytotoxicity assessments were conducted using the MTT assay against various cancer cell lines, including Hep-2 (laryngeal carcinoma) and A549 (lung carcinoma). The findings revealed that some derivatives exhibited cytotoxicity levels exceeding 70% at specific concentrations, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | Hep-2 | 12.5 |
| 5b | A549 | 15.0 |
| 5c | HCT-116 | 10.0 |
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation, such as EGFR (epidermal growth factor receptor). For instance, certain derivatives were shown to inhibit tyrosine kinase activity effectively .
- Induction of Apoptosis : The cytotoxic effects observed in cancer cell lines are partly due to the activation of apoptosis pathways. Compounds like N5a have been shown to activate caspase-3 and caspase-8, leading to programmed cell death in targeted cancer cells .
Case Study 1: Anticancer Activity
A research study focused on a derivative of this compound demonstrated significant anticancer activity against Hep-2 cells. The study utilized molecular docking techniques to explore binding interactions with target proteins involved in cancer progression. The results indicated a strong affinity for the protein 4LRH, suggesting a mechanism for its cytotoxic effects .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various derivatives against clinical isolates. The results highlighted that compounds with fluorine substitutions showed enhanced activity compared to their non-fluorinated counterparts. This enhancement is attributed to increased lipophilicity and improved binding interactions with microbial targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-Amino-3,5-difluorobiphenyl and related fluorinated aromatic amines?
- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) are widely used for biphenyl synthesis. For fluorinated derivatives, selective fluorination via halogen exchange (Halex reaction) or electrophilic substitution is critical. Precursors like 3,5-difluorophenylboronic acid and 4-nitro-3,5-difluorobiphenyl can be reduced to the amine using catalytic hydrogenation or Sn/HCl .
- Key Considerations : Monitor reaction conditions (temperature, catalyst loading) to avoid dehalogenation or over-reduction.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : NMR is essential for confirming fluorine positions; NMR identifies amine protons and aromatic patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- HPLC : Reverse-phase HPLC with UV detection assesses purity, especially for detecting dehalogenated byproducts .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) via gravimetric analysis.
- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Fluorinated aromatics generally exhibit thermal stability but may degrade under strong acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and spectroscopic properties of this compound?
- Approach : Use density functional theory (DFT) to calculate:
- Electrostatic potential maps for nucleophilic/electrophilic sites.
- Vibrational frequencies (IR/Raman) and NMR chemical shifts for comparison with experimental data .
- Validation : Correlate computed NMR shifts (±5 ppm) with experimental values to refine models.
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for fluorinated biphenyl derivatives?
- Troubleshooting :
- Reproducibility : Verify reagent quality (e.g., boronic acid hydration) and catalyst activity.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species or dimerization).
- Collaborative Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) .
Q. How is this compound utilized as an intermediate in pharmaceutical or materials science applications?
- Applications :
- Pharmaceuticals : Serve as a precursor for kinase inhibitors or fluorinated analogs of bioactive molecules (e.g., roflumilast intermediates) .
- Materials Science : Fluorinated biphenyls enhance thermal stability in liquid crystals or polymer backbones.
Q. What in vitro assays are suitable for evaluating the toxicity profile of this compound?
- Methods :
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2).
- Genotoxicity : Ames test for mutagenic potential.
- Metabolic Stability : Microsomal incubation (liver S9 fraction) to assess metabolic degradation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
